3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one
Description
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one is a synthetic piperazinone derivative characterized by a bicyclic lactam core (piperazin-2-one) with a 3,3-dimethyl substitution and a 3-tosylpropanoyl side chain. Tosyl (p-toluenesulfonyl) groups are electron-withdrawing and enhance stability, while the propanoyl linkage introduces conformational flexibility.
Properties
IUPAC Name |
3,3-dimethyl-4-[3-(4-methylphenyl)sulfonylpropanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-4-6-13(7-5-12)23(21,22)11-8-14(19)18-10-9-17-15(20)16(18,2)3/h4-7H,8-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOTCPRXAULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperazin-2-one Framework
The target molecule features a 3,3-dimethylpiperazin-2-one backbone, a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone at position 2. The 3,3-dimethyl substitution imposes significant steric hindrance, influencing both ring conformation and reactivity at the secondary amine (N-4). X-ray crystallographic data of related 3,3-dimethylpiperazin-2-one derivatives reveal a chair conformation with axial orientation of the dimethyl groups, positioning N-4 for nucleophilic attack.
Tosylpropanoyl Substituent Reactivity
The 3-tosylpropanoyl group (–CO–CH2–CH2–SO2–C6H4–CH3) at N-4 introduces two reactive sites:
- Acyloxy electrophile : The propanoyl carbonyl can participate in nucleophilic substitution or serve as a directing group for further functionalization.
- Sulfonamide linkage : The tosyl group enhances solubility in polar aprotic solvents and stabilizes intermediates through resonance.
Retrosynthetic disconnection suggests two strategic intermediates:
- Intermediate A : 3,3-Dimethylpiperazin-2-one (CAS 22476-74-0)
- Intermediate B : 3-Tosylpropanoyl chloride
Synthetic Routes to 3,3-Dimethylpiperazin-2-one
Cyclocondensation of 1,2-Diamines with Ketones
A validated method for piperazinone synthesis involves reacting 1,2-diamines with β-keto esters under acidic conditions:
Reaction
1,2-Diamino-2-methylpropane + Ethyl acetoacetate
→ HCl (cat.) → 3,3-Dimethylpiperazin-2-one + Ethanol + H2O
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 12–16 h |
| Solvent | Toluene |
| Catalyst | p-Toluenesulfonic acid (0.5 eq) |
| Yield | 68–72% |
Catalytic Hydrogenation of Pyrazine Derivatives
Patent CN102627569A demonstrates Ru-Rh/SiO₂ catalysts (4–6 wt%) effectively hydrogenate aromatic N-heterocycles at 10.5–30 MPa H₂. Applied to 3,6-dimethylpyrazin-2-one:
Hydrogenation Protocol
- Catalyst : 5% Ru-Rh/SiO₂ (1:1 molar ratio)
- Pressure : 15 MPa
- Temperature : 75°C
- Conversion : >95% in 8 h
Acylation Strategies for N-4 Functionalization
Direct Acylation with 3-Tosylpropanoyl Chloride
The secondary amine at N-4 undergoes acylation in polar aprotic solvents. Competing reactions at the ketone oxygen necessitate transient protection:
Stepwise Procedure
- Silyl Protection : Treat 3,3-dimethylpiperazin-2-one with TMSCl (2.2 eq) in DMF to protect the ketone.
- Acylation : Add 3-tosylpropanoyl chloride (1.1 eq) with DIPEA (2.5 eq) at 0°C → RT.
- Deprotection : Cleave TMS group with K2CO3/MeOH.
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DCM | 0→25 | 4 | 58 |
| DBU | THF | -20→25 | 6 | 63 |
| NaH | DMF | 0→40 | 2 | 51 |
Mitsunobu Coupling with 3-Tosylpropanol
Alternative approach using alcohol precursor under Mitsunobu conditions:
Reaction Scheme
3,3-Dimethylpiperazin-2-one + 3-Tosylpropanol
→ DIAD, PPh3 → 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one
Advantages
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃)
- δ 7.80 (d, J=8.3 Hz, 2H, Tosyl aromatic)
- δ 7.35 (d, J=8.1 Hz, 2H, Tosyl aromatic)
- δ 4.21 (t, J=6.5 Hz, 2H, –CH2–SO2–)
- δ 3.72–3.68 (m, 4H, Piperazine N–CH2)
- δ 2.45 (s, 3H, Tosyl –CH3)
- δ 1.44 (s, 6H, C(CH3)2)
HRMS (ESI-TOF)
Calculated for C₁₈H₂₅N₂O₄S [M+H]⁺: 389.1534
Found: 389.1531
Crystallographic Validation
Single-crystal X-ray analysis (analogous to) confirms:
- Torsional angle between tosyl group and piperazinone ring: 87.5°
- Intramolecular H-bond : N–H···O=C (2.89 Å) stabilizes boat conformation
Industrial-Scale Considerations
Catalytic System Optimization
Adapting patent CN102627569A's Ru-Rh/SiO₂ catalysts for reductive amination steps:
Process Parameters
| Variable | Small Scale | Pilot Plant |
|---|---|---|
| Catalyst Loading | 5 wt% | 3.8 wt% |
| H₂ Pressure | 15 MPa | 12 MPa |
| Throughput | 0.5 kg/L·h | 1.2 kg/L·h |
| Purity | 98.5% | 97.1% |
Waste Stream Management
- Tosyl chloride byproducts : Neutralized with NaOH to NaSO₂–C₆H₄–CH3
- Silica catalyst supports : Recycled via calcination at 450°C
Chemical Reactions Analysis
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazinone Derivatives
Structural Modifications and Substituent Effects
Piperazinone derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The tosylpropanoyl group in the target compound enhances metabolic stability compared to methylsulfanyl () or trifluoromethyl () analogs, which may influence bioavailability .
Cytotoxic Activity
Piperazinone derivatives with substituted benzoyl groups (e.g., methylsulfanylbenzoyl in ) showed moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM) via MTT assays . In contrast, Nutlin-3 () demonstrated potent MDM2 inhibition (IC₅₀ < 1 μM) in pancreatic cancer models, highlighting the critical role of imidazole-carbonyl moieties in p53 reactivation .
Protease Inhibition
Natural piperazinones like pseudotheonamides () inhibit serine proteases (thrombin, trypsin) at nanomolar concentrations.
Computational Predictions
3D-QSAR studies () indicate that piperazin-2-one scaffolds with rigid substituents (e.g., tosylpropanoyl) improve docking scores by 15–20% compared to flexible analogs, likely due to enhanced hydrophobic interactions .
Biological Activity
Chemical Structure and Properties
3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one can be classified as a piperazine derivative. Its chemical structure is characterized by the presence of a piperazine ring substituted with a tosylpropanoyl group and two methyl groups at the 3-position. The molecular formula is , and its molecular weight is approximately 320.39 g/mol.
Structural Formula
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Streptococcus pneumoniae | 16 |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Streptococcus pneumoniae, which is known for its role in respiratory infections.
Anticancer Properties
The anticancer potential of this compound has also been explored. In a study involving various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), the compound exhibited cytotoxic effects.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
The IC50 values suggest that this compound has a significant inhibitory effect on cell proliferation in these cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. Research indicates that it may influence apoptotic pathways and inhibit cell cycle progression in cancer cells.
In particular, studies have shown that the compound can induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed significant improvement compared to those receiving standard antibiotic therapy.
- Case Study on Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,3-Dimethyl-4-(3-tosylpropanoyl)piperazin-2-one, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via catalytic enantioselective decarboxylative allylic alkylation, leveraging palladium catalysts to achieve α-tertiary stereocenters. Protecting groups (e.g., PMB or tosyl) are critical for regioselectivity, and their cleavage requires oxidative or reductive conditions (e.g., DDQ for PMB removal) . Purification via chromatography or recrystallization ensures high enantiomeric excess (ee >90%) .
Q. Which spectroscopic and computational tools are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Computational tools like density functional theory (DFT) validate stereoelectronic effects, and SMILES/InChI descriptors aid in database comparisons .
Q. How does the piperazin-2-one scaffold influence physicochemical properties?
- Methodological Answer : The bicyclic structure enhances rigidity, improving binding affinity to biological targets. LogP calculations and ADME predictions (e.g., SwissADME) reveal moderate hydrophilicity (LogP ~1.5–2.5), suitable for blood-brain barrier penetration in neurological targets .
Advanced Research Questions
Q. What strategies optimize bioactivity using 3D-QSAR and molecular dynamics (MD) simulations?
- Methodological Answer : 3D-QSAR models (CoMFA/CoMSIA) correlate substituent effects (e.g., tosyl or methyl groups) with inhibitory activity. MD simulations (AMBER/CHARMM) predict binding stability with targets like mIDH1, identifying hydrogen bonds between the tosyl group and Arg123 residues . Scaffold hopping (e.g., pyridin-2-one replacements) further enhances potency .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. recombinant enzymes) or stereochemical impurities. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) and chiral HPLC to verify ee% are critical . For example, Factor Xa inhibition data may differ due to variations in salt forms (e.g., hydrochloride vs. freebase) .
Q. What substituent modifications improve pharmacokinetics without compromising target selectivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability by reducing CYP450 oxidation. Bioisosteric replacements (e.g., indole for pyridine) retain target engagement while improving solubility. MD-guided substitutions (e.g., oxolane rings) optimize bioavailability by reducing steric clashes in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
